4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a thiazolyl group attached to the benzamide core
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Similar compounds have been found to have antimicrobial and antiproliferative effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide . These factors could include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the thiazolyl group.
4-Chloro-N-(4-methoxyphenyl)benzamide: Contains a chloro group instead of a benzyl group.
N-(4-Methoxyphenyl)benzamide: Lacks both the benzyl and thiazolyl groups.
Uniqueness
4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazolyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-28-21-13-11-19(12-14-21)22-16-29-24(25-22)26-23(27)20-9-7-18(8-10-20)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVFJAIOFWEZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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